N-Acetylthreonine

Vue d'ensemble

Description

N-Acetyl-L-threonine, also known as N-Acetylthreonine, belongs to the class of organic compounds known as N-acyl-alpha amino acids . These compounds contain an alpha amino acid which bears an acyl group at its terminal nitrogen atom .

Synthesis Analysis

N-Acetylthreonine is used as a high solubility precursor to Tyrosine due to Tyrosine’s poor solubility . It is deacetylated to form Tyrosine . The most common modification is the blocking with acyl- and alkyl-groups .Molecular Structure Analysis

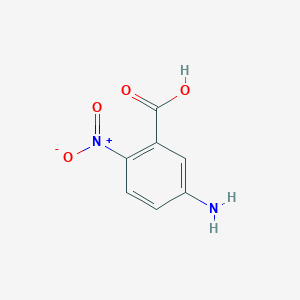

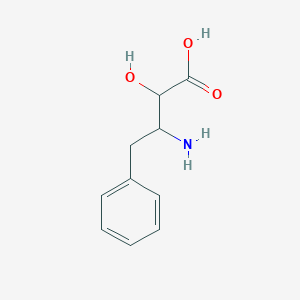

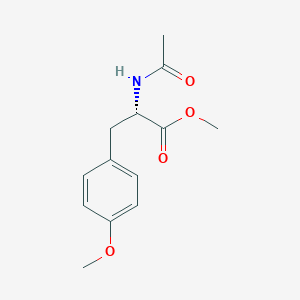

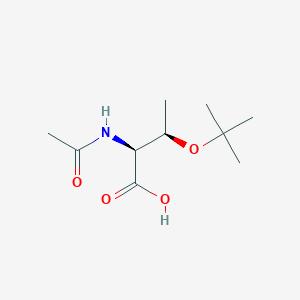

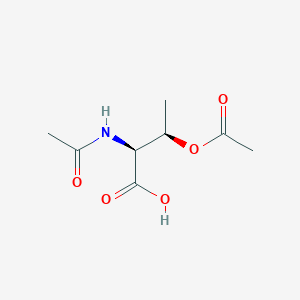

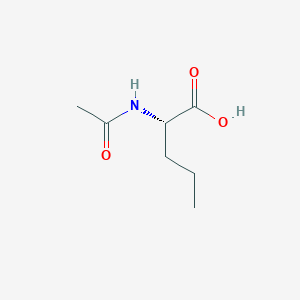

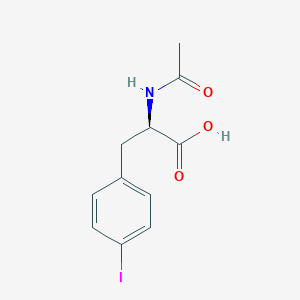

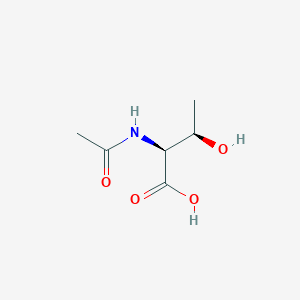

The molecular formula of N-Acetylthreonine is C6H11NO4 . Its average mass is 161.156 Da and its monoisotopic mass is 161.068802 Da .Chemical Reactions Analysis

N-Acetylthreonine is used as a source of Tyrosine . It is associated with circulating metabolites in various metabolic pathways, particularly lipids, amino acids, and cofactors/vitamins .Physical And Chemical Properties Analysis

N-Acetylthreonine has a density of 1.3±0.1 g/cm3, a boiling point of 443.3±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.4 mmHg at 25°C . It has an enthalpy of vaporization of 80.9±6.0 kJ/mol and a flash point of 221.9±27.3 °C . Its index of refraction is 1.489 and its molar refractivity is 36.5±0.3 cm3 .Applications De Recherche Scientifique

Protein Sequencing and Deblocking

N-Acetylthreonine is involved in the deblocking of N-terminally modified proteins, which is a crucial step in protein sequencing. This process is essential for proteins that are blocked with acyl- and alkyl-groups, preventing direct Edman degradation .

Proteolytic Degradation

It can be released by an N-acylpeptide hydrolase from peptides generated during proteolytic degradation, which is a part of protein metabolism .

Metabolomic Profiling

N-Acetylthreonine appears in metabolomic profiling studies, which analyze low molecular weight circulating metabolites in various biological samples .

Biochemical Analysis

This compound is also used in the global biochemical analysis of plasma, serum, and whole blood to study different metabolites and their impact on human health .

Mécanisme D'action

Target of Action

N-Acetylthreonine, also known as Ac-thr-oh, is thought to exert its mechanism of action through the enzyme threonine acetyltransferase . This enzyme is responsible for catalyzing threonine’s acetylation process . It is also associated with serum- and glucocorticoid-inducible kinase 1 , a serine/threonine protein kinase that modulates angiotensin II and sodium reabsorption in tubular cells .

Mode of Action

The compound interacts with its targets, leading to the acetylation of threonine, a process catalyzed by threonine acetyltransferase . This interaction results in the modulation of angiotensin II and sodium reabsorption in tubular cells, contributing to fluid retention and hypertension, enhanced coagulation, and increased deposition of matrix proteins .

Biochemical Pathways

N-Acetylthreonine is a product of threonine metabolism . The acetylation of threonine can occur through the action of N-acylpeptide hydrolase from peptides generated by proteolytic degradation . This process plays a role in regulating glucose and lipid metabolism, as well as influencing the immune system’s modulation .

Pharmacokinetics

It is known to be soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The action of N-Acetylthreonine leads to the modulation of angiotensin II and sodium reabsorption in tubular cells . This can contribute to fluid retention and hypertension, enhanced coagulation, and increased deposition of matrix proteins . It also influences the immune system’s modulation .

Action Environment

The action, efficacy, and stability of N-Acetylthreonine can be influenced by various environmental factors. For instance, its solubility in water may affect its absorption and distribution in the body.

Propriétés

IUPAC Name |

(2S,3R)-2-acetamido-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-3(8)5(6(10)11)7-4(2)9/h3,5,8H,1-2H3,(H,7,9)(H,10,11)/t3-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDXUVCGOLSNLQ-WUJLRWPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168975 | |

| Record name | N-Acetylthreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetylthreonine | |

CAS RN |

17093-74-2 | |

| Record name | N-Acetyl-L-threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17093-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylthreonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017093742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylthreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYLTHREONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0E98V3R9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetylthreonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological significance of N-acetylthreonine and how does its presence in circulation relate to renal function?

A1: N-acetylthreonine is a modified amino acid that has emerged as a potential biomarker for declining renal function, especially in patients with diabetes. While its exact biological role remains unclear, studies suggest it may reflect altered amino acid metabolism and tubular injury. For instance, in a prospective study involving patients with type 1 diabetes and chronic kidney disease, elevated serum levels of N-acetylthreonine were linked to a faster decline in renal function and an increased risk of end-stage renal disease [, ]. These associations were independent of traditional risk factors, highlighting its potential as a prognostic indicator.

Q2: Can metabolomics be used to predict the progression of renal dysfunction in patients with type 2 diabetes?

A2: Yes, metabolomics shows promise in predicting renal decline in type 2 diabetes. A study using gas chromatography/mass spectroscopy and ultra-high performance liquid chromatography/mass spectrometry identified a panel of serum metabolites, including N-acetylthreonine, that could predict both declining estimated glomerular filtration rate (eGFR) and increased albuminuria in these patients []. This suggests that metabolic profiling could enhance risk stratification and early intervention strategies for diabetic kidney disease.

Q3: How does N-acetylthreonine relate to muscle metabolism and the impact of interventions like high-protein diets and neuromuscular electrical stimulation?

A3: Research indicates a potential link between N-acetylthreonine, muscle metabolism, and interventions like high-protein diets combined with neuromuscular electrical stimulation (HPRO+NMES). In a study examining the effects of HPRO+NMES on patients recovering from aneurysmal subarachnoid hemorrhage, N-acetylthreonine emerged as one of the key metabolites associated with protein intake and muscle volume preservation []. This suggests that N-acetylthreonine may be involved in the metabolic pathways influenced by HPRO+NMES, potentially contributing to its beneficial effects on muscle health.

Q4: Does physical activity influence the levels of N-acetylthreonine in the body?

A4: Yes, research indicates a strong association between physical activity and N-acetylthreonine levels. A study utilizing doubly labeled water, accelerometers, and dietary recalls to assess physical activity levels found that higher physical activity was associated with altered levels of 164 metabolites, including N-acetylthreonine []. This underscores the broad influence of physical activity on metabolic pathways and suggests a potential role for N-acetylthreonine in mediating some of these effects.

Q5: Can N-acetylthreonine levels be used to assess disease severity and clinical behavior in patients with pulmonary sarcoidosis?

A5: Preliminary research suggests a potential link between N-acetylthreonine levels and pulmonary sarcoidosis. A metabolomics study on sarcoidosis patients identified N-acetylthreonine as one of the amino acids differentially expressed in the plasma of these individuals compared to controls []. Furthermore, N-acetylthreonine levels showed a correlation with forced vital capacity, a measure of lung function, in these patients. While further research is needed to validate these findings, this suggests a potential role for N-acetylthreonine as a biomarker in understanding and managing sarcoidosis.

Q6: Is there a connection between N-acetylthreonine and breast cancer risk?

A6: Emerging evidence suggests a potential link between N-acetylthreonine and breast cancer risk, possibly mediated by physical activity. A study examining the association between physical activity-associated metabolites and breast cancer risk found that N-acetylthreonine, along with other metabolites, was associated with a reduced risk of postmenopausal breast cancer []. This suggests that N-acetylthreonine, potentially influenced by physical activity, could play a role in the metabolic pathways involved in breast cancer development.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.